molecular formula C11H7Cl2NO B580818 4-(2,5-Dichlorophenyl)-2-hydroxypyridine CAS No. 1261896-17-6

4-(2,5-Dichlorophenyl)-2-hydroxypyridine

Cat. No. B580818
M. Wt: 240.083
InChI Key: BYHCHRZKOROJFM-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-2-hydroxypyridine (DCPP) is a chemical compound that has gained attention in the scientific community due to its potential for various applications. DCPP is a heterocyclic compound that contains a pyridine ring and a hydroxyl group, and it is synthesized through a multistep process.

Scientific Research Applications

Environmental Impact and Remediation

Toxicity and Environmental Persistence of Chlorophenols : Chlorophenols, which share structural similarities with the compound , are widely studied for their environmental impact and persistence. For example, the toxic effects of chlorophenols, including 2,4-dichlorophenol, on aquatic and mammalian life have been evaluated, indicating moderate toxicity that becomes significant upon long-term exposure. The persistence of these compounds in the environment can vary, influenced by factors such as the presence of biodegradable microflora (Krijgsheld & Gen, 1986).

Degradation of Persistent Organic Pollutants : The degradation pathways of persistent organic pollutants, including methodologies for breaking down compounds similar to 4-(2,5-Dichlorophenyl)-2-hydroxypyridine, have been explored. Enzymatic approaches utilizing enzymes like PCP-4-monooxygenase (PcpB) in the presence of redox mediators have shown promise in degrading recalcitrant compounds, offering a potential model for the degradation of 4-(2,5-Dichlorophenyl)-2-hydroxypyridine (Crawford et al., 2007).

Biochemical Research and Medical Applications

Chelation and Metal Binding : Hydroxypyridinone complexes, closely related to the compound of interest, have been extensively studied for their chelating properties, particularly with metals like aluminium and iron. These compounds are valuable in medical research for their potential in treating metal overload conditions (Santos, 2002).

Antibacterial and Antifungal Activities : Derivatives of hydroxypyridinone and hydroxypyranone, which may share chemical behavior with 4-(2,5-Dichlorophenyl)-2-hydroxypyridine, have been reported to exhibit a broad spectrum of pharmacological activities. These include antibacterial, antifungal, antiviral, and anticancer activities, underscoring the potential of these compounds in drug discovery and development (He et al., 2021).

properties

IUPAC Name

4-(2,5-dichlorophenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-1-2-10(13)9(6-8)7-3-4-14-11(15)5-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHCHRZKOROJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=O)NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683035
Record name 4-(2,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichlorophenyl)-2-hydroxypyridine

CAS RN

1261896-17-6
Record name 4-(2,5-Dichlorophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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